N-[4-(difluoromethyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide
Description
N-[4-(difluoromethyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluoromethyl group attached to a cyclohexyl ring, an ethoxymethyl group, and a morpholine-4-carboxamide moiety.
Properties
IUPAC Name |
N-[4-(difluoromethyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26F2N2O3/c1-2-21-10-13-9-19(7-8-22-13)15(20)18-12-5-3-11(4-6-12)14(16)17/h11-14H,2-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHCXAGGCJEXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CCO1)C(=O)NC2CCC(CC2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with a difluoromethyl group through a halogenation reaction followed by nucleophilic substitution.
Introduction of the ethoxymethyl group: The ethoxymethyl group is introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride.
Formation of the morpholine-4-carboxamide moiety: The morpholine ring is synthesized through a cyclization reaction involving an amine and an epoxide. The carboxamide group is then introduced through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[4-(difluoromethyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity, leading to changes in biochemical pathways.
Interacting with receptors: Binding to cell surface or intracellular receptors, triggering signaling cascades that result in physiological effects.
Modulating gene expression: Influencing the expression of specific genes, thereby affecting cellular functions and processes.
Comparison with Similar Compounds
N-[4-(difluoromethyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-[4-(trifluoromethyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide: Differing by the presence of a trifluoromethyl group instead of a difluoromethyl group, which may affect its chemical reactivity and biological activity.
N-[4-(fluoromethyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide: Differing by the presence of a fluoromethyl group, which may influence its pharmacokinetic properties and potency.
N-[4-(methyl)cyclohexyl]-2-(ethoxymethyl)morpholine-4-carboxamide: Lacking fluorine atoms, which may result in different chemical stability and biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
